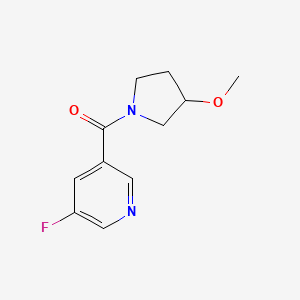

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)-(3-methoxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPUIWHQALTADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields .

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can vary depending on the specific requirements of the target compound and the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions, including substitution, oxidation, and coupling reactions, allows for the development of novel materials with enhanced properties.

Common Reactions:

- Substitution Reactions: The fluorine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.

- Coupling Reactions: It can be involved in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates potential antimicrobial and anticancer properties, making it an attractive candidate for drug development.

In Vitro Studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Modulation of cell cycle regulators |

These studies demonstrate significant inhibition of cancer cell lines, suggesting promising anticancer properties.

Medicine

In medicinal chemistry, 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine is explored as a potential pharmaceutical intermediate for developing new drugs. Its unique structure may enhance bioavailability and therapeutic efficacy by interacting with specific biological targets.

Mechanism of Action:

The compound's fluorine atom enhances binding affinity to target proteins or enzymes, potentially leading to increased efficacy in therapeutic applications. It has been shown to inhibit certain kinases involved in cell signaling pathways and modulate G-protein coupled receptors (GPCRs), influencing various physiological responses.

Case Study on Lung Cancer

A study involving A549 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in viability, correlating with increased apoptosis markers such as caspase activation. This indicates that the compound may effectively induce cancer cell death.

Breast Cancer Research

Research conducted on MCF-7 cells revealed that the compound not only inhibited proliferation but also altered gene expression related to cell cycle progression. This multifaceted mechanism highlights its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased efficacy. The pyridine ring can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridine Derivatives with Pyrazole Substituents

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine :

- 3-Fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine: Synthesis: Prepared via substitution reactions in ethanol, yielding intermediates for antineoplastic agents .

Key Differences:

Boronic Ester-Functionalized Pyridines

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Molecular Formula: C₁₂H₁₅BFNO₂ Molecular Weight: 245.06 g/mol . Applications: Critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Safety: Classified as an irritant (WGK Germany 3) .

Comparison:

Trifluoromethyl- and Hydroxypyridine Derivatives

- 3-Fluoro-5-(trifluoromethyl)picolinic Acid: Molecular Formula: C₇H₃F₄NO₂ Molecular Weight: 209.1 g/mol . Applications: Utilized in agrochemical research due to its herbicidal activity .

- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine: Molecular Formula: C₁₂H₁₀FNO₂ Applications: Investigated as a building block for dopamine receptor ligands .

Key Distinctions:

Radioligands for Neurological Targets

- 18F-SP203 and 18F-PEB :

Comparison:

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine | C₁₁H₁₂FN₂O₂ | 238.23 | Methoxypyrrolidine carbonyl |

| 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine | C₈H₇FN₃ | 177.16 | Pyrazole substituent |

| 3-Fluoro-5-(trifluoromethyl)picolinic Acid | C₇H₃F₄NO₂ | 209.1 | Trifluoromethyl group |

| 3-Fluoro-5-(4,4,5,5-tetramethylborolan-2-yl)pyridine | C₁₂H₁₅BFNO₂ | 245.06 | Boronic ester functionality |

Research Findings and Trends

- Synthetic Accessibility : Amide coupling and boronic ester chemistry dominate synthetic strategies for these compounds .

- Biological Relevance : Fluorine and methoxy groups are critical for optimizing drug-like properties, as seen in the enhanced metabolic stability of 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine .

- Emerging Applications : Boronic ester derivatives are gaining traction in materials science, while hydroxypyridines are explored in CNS drug discovery .

Biological Activity

3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine

- Molecular Formula : C12H14FN3O2

- Molecular Weight : 253.26 g/mol

The presence of the fluorine atom and the methoxypyrrolidine moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways.

- Target Enzymes : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which may lead to altered cellular proliferation and apoptosis.

- Receptor Interaction : It may also act as a modulator for G-protein coupled receptors (GPCRs), influencing various physiological responses.

In Vitro Studies

In vitro studies have demonstrated that 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine exhibits significant inhibition of cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Modulation of cell cycle regulators |

These results indicate that the compound has promising anticancer properties, particularly against lung and breast cancer cell lines.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine. Preliminary animal model studies have shown:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Studies

-

Case Study on Lung Cancer :

- A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability, correlating with increased apoptosis markers such as caspase activation.

-

Breast Cancer Research :

- Research conducted on MCF-7 cells indicated that the compound not only inhibited proliferation but also altered gene expression related to cell cycle progression, suggesting a multifaceted mechanism of action.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-Fluoro-5-(3-methoxypyrrolidine-1-carbonyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A three-step approach is often employed for structurally similar fluoropyridine derivatives:

Core Pyridine Functionalization : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF in sulfolane at 120°C for 12–24 hours) .

Pyrrolidine Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or amide bond formation (e.g., EDC/HOBt) to attach 3-methoxypyrrolidine to the pyridine core.

Carbonyl Installation : Employ carbonylative conditions (e.g., CO gas with PdCl₂(PPh₃)₂) for the final acyl group.

- Critical Factors : Temperature control during fluorination and catalyst loading (1–3 mol%) in coupling steps significantly impact yields (typically 45–70%).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR :

- Pyridine ring protons resonate at δ 8.2–9.3 ppm (¹H), with deshielding due to fluorine .

- The 3-methoxypyrrolidine carbonyl carbon appears at δ 165–170 ppm (¹³C) .

- HRMS : Prioritize ESI-HRMS to confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, a related trifluoromethylpyridine derivative showed [M+H]⁺ at m/z 321.9939 (calcd. 321.9929) .

- IR : A strong carbonyl stretch at 1680–1700 cm⁻¹ confirms the amide bond .

Q. How does the 3-methoxypyrrolidine moiety influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer :

- Solubility : The methoxy group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in hexane/ether.

- Reactivity : The pyrrolidine’s tertiary amine can act as a weak base, potentially interfering with acid-sensitive reactions. Pre-blocking the nitrogen (e.g., Boc protection) is recommended for Suzuki couplings .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for fluoropyridine derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for fluorination or acyl transfer. For example, studies on trifluoromethylpyridines revealed that fluorine’s electronegativity lowers the LUMO energy, favoring nucleophilic attack at the 5-position .

- MD Simulations : Assess solvent effects (e.g., sulfolane vs. DCM) on reaction kinetics, which may explain yield discrepancies in literature .

Q. What strategies mitigate competing side reactions during the installation of the 3-methoxypyrrolidine group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the pyrrolidine nitrogen with a Boc group to prevent undesired alkylation. Deprotect with TFA post-coupling .

- Catalyst Screening : Test Pd-XPhos or Buchwald-Hartwig conditions for selective amide bond formation. For example, Pd(OAc)₂ with Xantphos achieved >90% selectivity in analogous pyrrolidine-pyridine couplings .

Q. How do steric and electronic effects of the 3-methoxy group impact biological activity in related compounds?

- Methodological Answer :

- SAR Studies : Compare analogs with -OCH₃ vs. -CH₃ or -H substituents. In pyrrolidine-containing drug candidates, methoxy groups enhance binding to hydrophobic pockets (e.g., kinase ATP sites) but may reduce metabolic stability due to O-demethylation .

- Docking Studies : Use AutoDock Vina to predict interactions with target proteins. For instance, methoxy groups in similar compounds showed hydrogen bonding with Thr183 in CDK2 .

Q. What analytical methods are recommended for resolving discrepancies in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- SC-XRD : Single-crystal X-ray diffraction provides definitive conformation of the pyrrolidine ring (e.g., chair vs. envelope) and fluorine orientation.

- NOESY NMR : Cross-peaks between pyrrolidine methoxy protons and pyridine H-4 confirm spatial proximity, validating computational models .

Data Contradiction Analysis

Q. Why do literature reports vary in the regioselectivity of fluorination for similar pyridine derivatives?

- Methodological Answer :

- Electrophilic vs. Nucleophilic Fluorination : Electrophilic agents (e.g., Selectfluor) favor C-2 fluorination, while nucleophilic agents (KF) target C-3/C-5 positions due to ring electronics .

- Solvent Effects : Polar solvents (DMF) stabilize transition states for C-5 substitution, while nonpolar solvents (toluene) may shift selectivity to C-3 .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–10 buffers (37°C, 48 hours) and analyze via HPLC-MS. Methoxy groups are prone to hydrolysis at pH >8, generating phenolic byproducts .

- Light/Heat Stress : Accelerated stability testing (40°C/75% RH, 1 month) identifies degradation pathways (e.g., acyl group cleavage).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.